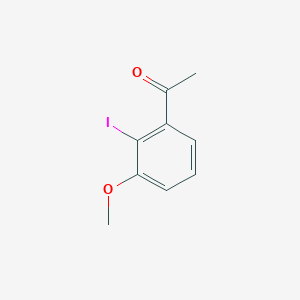
1-(2-Iodo-3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-iodo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methoxy group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-iodo-3-methoxyphenyl)ethan-1-one can be synthesized through various methods. One common approach involves the iodination of 3-methoxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of 1-(2-iodo-3-methoxyphenyl)ethan-1-one may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-iodo-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 1-(2-azido-3-methoxyphenyl)ethan-1-one or 1-(2-thiocyanato-3-methoxyphenyl)ethan-1-one.
Oxidation Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanal or 1-(2-iodo-3-methoxyphenyl)ethanoic acid.
Reduction Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(2-iodo-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-iodo-3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-iodo-4-methoxyphenyl)ethan-1-one
- 1-(3-iodo-4-methoxyphenyl)ethan-1-one
- 1-(2-iodo-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(2-iodo-3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the iodine and methoxy groups on the phenyl ring. This structural arrangement can result in distinct reactivity and biological activity compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C9H9IO2 |
|---|---|
Peso molecular |
276.07 g/mol |
Nombre IUPAC |
1-(2-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 |
Clave InChI |
RZOHDDVYTVYOOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC=C1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)
![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
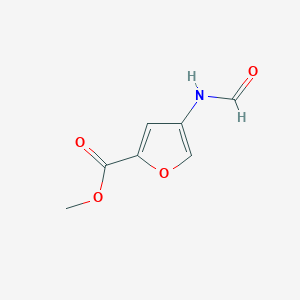
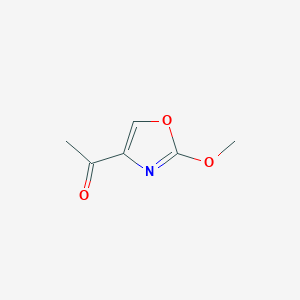

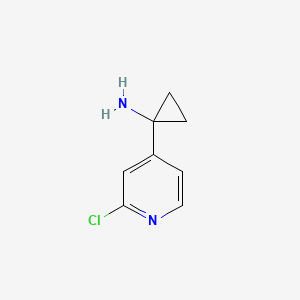
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
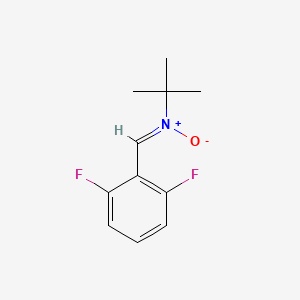
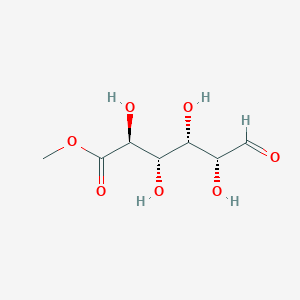
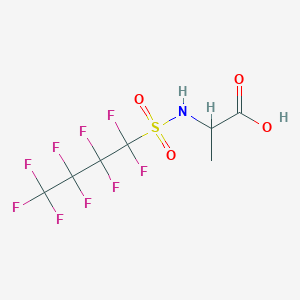
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)

